molecular formula C8H9N3 B13577098 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13577098
M. Wt: 147.18 g/mol
InChI Key: QSMYOZHYAZMWAE-UHFFFAOYSA-N
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Description

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , is a heterocyclic compound. Its chemical formula is C₆H₅Cl₂N₃, and it features a pyrrolo[3,2-d]pyrimidine ring system . This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. One notable method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one ring. This process also includes N-methylation and condensation steps .

b. Industrial Production

While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.

Chemical Reactions Analysis

2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions:

    Oxidation and Reduction: It can participate in redox reactions.

    Substitution Reactions: Substituents on the pyrrolo[3,2-d]pyrimidine ring can be modified.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

a. Cancer Treatment

Recent studies have explored the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives against breast cancer cell lines. Some derivatives exhibit higher anticancer activity than ribociclib, a selective CDK4/6 inhibitor . Further research aims to harness its potential in personalized cancer therapy.

b. Other Fields

Beyond cancer, researchers investigate its applications in medicinal chemistry, biology, and industry. Its unique structure may offer advantages in drug design and targeted therapies.

Mechanism of Action

The precise mechanism by which 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine shares features with other pyrimidine derivatives, its distinct properties set it apart. Further exploration of related compounds can provide valuable insights.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-8-7(3-4-9-8)11-6(2)10-5/h3-4,9H,1-2H3

InChI Key

QSMYOZHYAZMWAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C)C=CN2

Origin of Product

United States

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